N-(5-Chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound primarily classified as an acetamide derivative. Its chemical structure features a chloro-substituted methoxyphenyl group and a pyridinone moiety, indicating potential pharmacological activity. The compound is identified by its CAS Registry Number 328004-18-8 and has a molecular formula of C19H22ClN3O2 with a molecular weight of approximately 359.86 g/mol .
The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity, although detailed parameters are not universally standardized across different synthesis reports .
The molecular structure of N-(5-Chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide can be represented using various structural notations:
InChI=1S/C19H22ClN3O2/c1-25-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
This notation highlights the arrangement of atoms within the molecule. The presence of multiple functional groups (chloro, methoxy, hydroxymethyl, and acetamide) suggests varied interaction capabilities with biological targets.
N-(5-Chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide can participate in several chemical reactions:
These reactions are significant for modifying the compound for various applications in medicinal chemistry .
The physical and chemical properties of N-(5-Chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide include:
The compound is likely soluble in organic solvents due to its hydrophobic aromatic components but may exhibit limited solubility in water due to its complex structure.
N-(5-Chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide has potential applications in pharmaceutical research as a lead compound for developing new therapeutic agents targeting neurological disorders. Its structural characteristics suggest it may have activity against certain types of cancer or neurodegenerative diseases due to its ability to modulate receptor activity . Further studies are required to explore its efficacy and safety profiles in clinical settings.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6